molecular formula C12H15ClN2O4 B6173038 4-[2-(3-aminophenoxy)ethyl]morpholine-3,5-dione hydrochloride CAS No. 2460749-45-3

4-[2-(3-aminophenoxy)ethyl]morpholine-3,5-dione hydrochloride

Cat. No.: B6173038
CAS No.: 2460749-45-3
M. Wt: 286.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(3-aminophenoxy)ethyl]morpholine-3,5-dione hydrochloride is a chemical compound with a complex structure that includes an aminophenoxy group, a morpholine ring, and a dione moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3-aminophenoxy)ethyl]morpholine-3,5-dione hydrochloride typically involves multiple steps, starting with the preparation of the aminophenoxyethyl intermediate. This intermediate is then reacted with morpholine and a dione precursor under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[2-(3-aminophenoxy)ethyl]morpholine-3,5-dione hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .

Scientific Research Applications

4-[2-(3-aminophenoxy)ethyl]morpholine-3,5-dione hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[2-(3-aminophenoxy)ethyl]morpholine-3,5-dione hydrochloride involves its interaction with specific molecular targets and pathways. The aminophenoxy group can bind to certain enzymes or receptors, modulating their activity. The morpholine ring and dione moiety may also contribute to the compound’s overall biological activity by stabilizing its interaction with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(3-aminophenoxy)ethyl]morpholine-3,5-dione hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

2460749-45-3

Molecular Formula

C12H15ClN2O4

Molecular Weight

286.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.